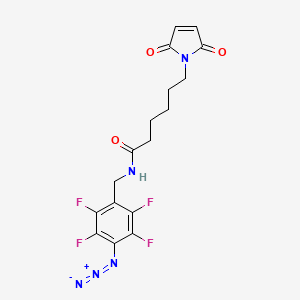![molecular formula C18H13N3O2 B1207826 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a phenylpyridine.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : A study by Yuan, Li, and Zhao (2003) reported the synthesis of 1,7-Dihydropyrazolo[3,4-b]pyridine-4,6-diones from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, illustrating a method for facile synthesis of these compounds (Yuan, Li, & Zhao, 2003).
NMR and X-Ray Diffraction Studies : Quiroga et al. (1999) conducted NMR and X-ray diffraction studies on various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into their structural and tautomeric properties (Quiroga et al., 1999).
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation, highlighting an innovative approach to chemical synthesis (Nikpassand et al., 2010).
Applications in Material Science
Fluorescence Studies : Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione and studied their absorption and fluorescence spectra, indicating potential applications in materials science (Lun̆ák et al., 2011).
Molecular Structure and Tautomerism Analysis : Quiroga et al. (1999) explored the molecular structure and tautomerism of dihydropyrazolo[3,4-b]pyridin-6-ones, contributing to the understanding of molecular properties relevant in material science (Quiroga et al., 1999).
Potential Therapeutic Applications
Cytotoxicity Evaluation : Hossan and Abu-Melha (2014) investigated 3-Amino-4,6-diphenyl-2H-pyrazolo[3,4-b]pyridine as a cytotoxic and antitumor agent, providing insights into its potential therapeutic applications (Hossan & Abu-Melha, 2014).
Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic scaffolds with antibacterial activity, suggesting potential in drug development (Frolova et al., 2011).
properties
Product Name |
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C18H13N3O2/c22-15-11-14(12-7-3-1-4-8-12)19-17-16(15)18(23)21(20-17)13-9-5-2-6-10-13/h1-11H,(H2,19,20,22) |
InChI Key |
HSXYTJUAGNKMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







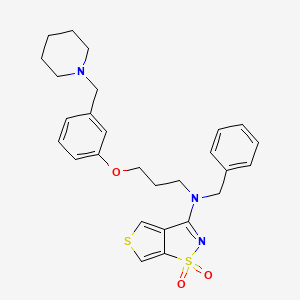

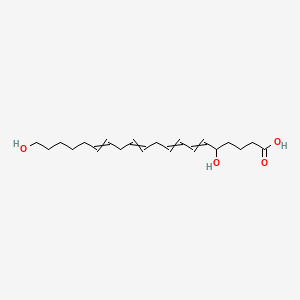
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
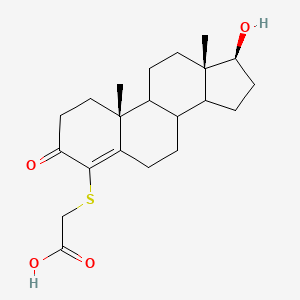
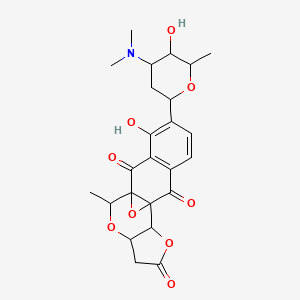
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)


